molecular formula C11H9BrFN3O B1487200 2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one CAS No. 2098018-83-6

2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one

Cat. No.: B1487200
CAS No.: 2098018-83-6
M. Wt: 298.11 g/mol
InChI Key: RISBLEMAXQJMDD-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one (CAS 2091575-65-2) is a brominated pyrimidinone derivative supplied for research purposes. With a molecular formula of C11H10BrFN3O and a molecular weight of 298.12 (calculated from the base structure in with the addition of bromine), this compound belongs to a class of 6-substituted pyrimidinones known to be synthesized via regioselective lithiation-substitution protocols . While specific biological data for this exact analog is not available in the public domain, it is structurally related to a series of 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones that have been investigated for their potential as interferon inducers, which can stimulate the body's innate antiviral response . Related compounds in this series have demonstrated antiviral activity in cell culture assays against a spectrum of viruses, including herpes simplex virus (HSV), vaccinia virus, vesicular stomatitis virus (VSV), and influenza virus . The core pyrimidinone scaffold is also of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules, with bromo-pyrimidine analogues being explored for various therapeutic targets . Researchers can utilize this compound as a key synthetic intermediate for further functionalization or as a candidate for profiling in immunomodulatory and antiviral screening programs. Safety Note: This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use.**

Properties

IUPAC Name

2-amino-5-bromo-4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3O/c12-9-8(15-11(14)16-10(9)17)5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISBLEMAXQJMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C(=O)NC(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Starting Material: 2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one or related 2-amino-6-substituted pyrimidinones.
  • Brominating Agent: Molecular bromine (Br₂) is preferred due to cost-effectiveness and availability. Alternative reagents such as N-bromosuccinimide (NBS) are used but are more expensive and complicate purification.
  • Solvent: Halogenated alkanes such as methylene dichloride (CH₂Cl₂) are commonly used for their ability to dissolve both reactants and bromine, and for ease of removal post-reaction.
  • Base: Inorganic alkalis like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are added to neutralize hydrobromic acid formed during bromination and to maintain reaction pH.
  • Temperature: Controlled between 0°C and 40°C, with 25°C being optimal for balancing reaction rate and selectivity.
  • Reaction Time: Typically ranges from 16 to 60 hours depending on scale and temperature.

Procedure

  • The 2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one and inorganic base are dissolved in methylene dichloride.
  • Bromine is added dropwise at 0–40°C with stirring.
  • The mixture is stirred for 16–60 hours to ensure complete bromination at the 5-position.
  • After reaction completion, the mixture is treated with aqueous ammonia to quench excess bromine and neutralize acids.
  • The organic phase is separated, solvent removed under reduced pressure, and the residue washed with water to precipitate the product.

Representative Experimental Data from Literature

The following table summarizes key parameters and outcomes from reported bromination reactions of related 2-amino-6-substituted pyrimidinones, illustrating the preparation approach applicable to this compound synthesis:

Entry Temp (°C) Reaction Time (h) Base (mol ratio) Br₂ (mol ratio) Yield (%) Purity (%) Notes
1 0 16 Na₂CO₃ (0.5) 1.0 63 92 Lower temp, shorter time
2 20 38 Na₂CO₃ (1.0) 1.5 86 95 Moderate temp and time
3 40 60 Na₂CO₃ (0.75) 1.25 90 97 Higher temp, longer time

Note: Ratios relative to starting 2-amino-pyrimidine compound.

Advantages of the Bromination Method Using Molecular Bromine

  • Cost Efficiency: Molecular bromine is less expensive than N-bromosuccinimide.
  • Simplified Purification: Use of a single halogenated solvent (e.g., methylene dichloride) reduces complexity in downstream processing.
  • Mild Conditions: Reaction temperatures between 0–40°C minimize decomposition and side reactions.
  • High Yield and Purity: Yields up to 90% and purity near 97% are achievable with optimized conditions.
  • Scalability: The method is suitable for industrial scale due to straightforward operation and inexpensive reagents.

Summary of Preparation Method

Step Description Conditions/Notes
1 Dissolve 2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one and base in CH₂Cl₂ Base: Na₂CO₃ preferred; solvent volume adjusted to scale
2 Add bromine dropwise at 0–40°C Maintain temperature; stir 16–60 h
3 Quench with aqueous ammonia 20–40% ammoniacal solution; stir 10–30 min
4 Separate organic phase, remove solvent Rotary evaporation under reduced pressure
5 Wash residue with water, filter, dry Obtain this compound

Research Findings and Practical Considerations

  • Regioselectivity: Bromination occurs selectively at the 5-position due to electronic and steric effects of substituents on the pyrimidine ring.
  • Reaction Monitoring: TLC and NMR spectroscopy are used to monitor reaction progress and confirm substitution pattern.
  • Environmental and Safety Aspects: Handling bromine requires appropriate safety measures due to its corrosive and toxic nature. Use of halogenated solvents necessitates proper waste management.
  • Alternative Brominating Agents: While N-bromosuccinimide can be used, it increases cost and complicates purification, making molecular bromine more practical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: : The pyrimidinone core can be reduced to form a pyrimidinamine derivative.

  • Substitution: : The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Pyrimidinamine derivatives.

  • Substitution: : Various substituted pyrimidinones and pyrimidinamines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one can be used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets.

Medicine

In medicine, this compound has potential as a pharmaceutical intermediate. It can be used in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrimidinones with modifications at C-5 and C-6 have been extensively studied. Key analogs include:

Compound Name C-5 Substituent C-6 Substituent Key Structural Features
ABPP (2-amino-5-bromo-6-phenylpyrimidinone) Br Phenyl Lacks fluorine; planar aryl group
ABMFPP (3-fluorophenyl analog) Br 3-Fluorophenyl Meta-fluoro enhances polarity
ABDFPP (2,5-difluorophenyl analog) Br 2,5-Difluorophenyl Dual fluorine atoms; increased electron-withdrawing effects
Target Compound Br 4-Fluorobenzyl Benzyl linker; para-fluoro substitution
  • Electronic Effects : The 4-fluorobenzyl group introduces a para-fluoro substituent, which is less sterically hindered than meta-fluoro (ABMFPP) and provides distinct electronic modulation compared to difluoro analogs (ABDFPP) .

Pharmacokinetic Considerations

  • Oral vs. Intraperitoneal Administration: ABPP showed equal efficacy when administered orally or intraperitoneally, suggesting pyrimidinones generally have good bioavailability . The benzyl group in the target compound may further enhance oral absorption due to increased lipophilicity.
  • Metabolic Stability : Fluorine atoms reduce metabolic degradation by blocking cytochrome P450 oxidation, a feature shared by ABMFPP, ABDFPP, and the target compound .

Biological Activity

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone family. Its structure includes a bromine atom and a fluorobenzyl group, which contribute to its biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly in anticancer and anti-inflammatory therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino and fluorobenzyl groups enhance binding affinity to proteins and enzymes, modulating their activity. The presence of bromine may also influence the compound's reactivity, enhancing its therapeutic potential.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that related compounds showed IC50 values as low as 1.73 μM against FaDu cells (a human pharyngeal squamous carcinoma cell line) and induced morphological changes indicative of cytotoxicity .
  • The mechanism involved apoptosis and autophagy, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins in treated cells. Additionally, these compounds were shown to inhibit cell migration and colony formation, suggesting a potential role in cancer metastasis prevention .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In studies assessing the inhibition of cyclooxygenase (COX) enzymes, it was found that the compound selectively inhibited COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerIC50 = 1.73 μM against FaDu cells; induces apoptosis and autophagy
Anti-inflammatorySelective COX-2 inhibition
Other ActivitiesPotential dual topoisomerase I and II inhibition

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives of pyrimidinones, including those similar to this compound. The results indicated significant growth inhibition across multiple cancer cell lines, with varying efficacy based on structural modifications. For example, compound 7a showed an 83.52% inhibition rate at a concentration of 10 μM against FaDu cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with these compounds led to G2/M phase cell cycle arrest in MCF-7 breast cancer cells, indicating a disruption in normal cell division processes. This effect was corroborated through flow cytometry analysis, highlighting the compound's potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step organic synthesis is typically employed, with bromination and fluorobenzyl introduction as critical steps. One-pot multicomponent reactions using catalysts like trifluoroacetic acid or l-proline can enhance efficiency. Key parameters include temperature control (e.g., 60–80°C for bromination) and inert atmospheres to prevent side reactions. Yields >70% are achievable with optimized stoichiometry and purification via flash chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl) and NH2 groups (δ ~6.1 ppm).
  • HRMS : Confirm molecular weight (C₁₁H₁₀BrFN₃O, expected [M+H]+: 314.99).
  • IR : Look for C=O stretching (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
    Cross-referencing with analogs (e.g., thieno-pyrimidinones) ensures accurate assignment .

Q. How can researchers design preliminary biological assays to evaluate this compound’s potential as a kinase or DHFR inhibitor?

  • Methodology : Use enzyme inhibition assays (e.g., dihydrofolate reductase [DHFR] or tyrosine kinases) with IC₅₀ determination. Competitive binding studies (via fluorescence quenching) and cell viability assays (MTT) on cancer cell lines (e.g., HeLa) provide initial activity profiles. Include positive controls (methotrexate for DHFR) and validate with triplicate replicates .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets such as DHFR?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using DHFR’s crystal structure (PDB: 1U72). Key parameters:

  • Binding affinity : Focus on hydrogen bonds between NH₂ groups and Glu30/Asp26.
  • Hydrophobic interactions : Fluorobenzyl and bromo groups with Phe34/Leu22.
    Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in enzyme assays?

  • Methodology :

  • Assay standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and substrate concentrations.
  • Off-target profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding.
  • Structural analogs : Compare with derivatives (e.g., 5-bromo-6-ethyl variants) to identify substituent-specific effects.
    Statistical tools (ANOVA, Bland-Altman plots) quantify variability .

Q. What advanced structural analysis techniques elucidate the compound’s conformation and reactivity in solution?

  • Methodology :

  • X-ray crystallography : Resolve 3D structure to identify π-π stacking (fluorobenzyl-pyrimidine) and halogen bonding (Br···O).
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., C5 bromine for nucleophilic substitution).
  • NMR relaxation studies : Probe dynamic behavior (e.g., T₁/T₂ times) in DMSO-d₆ .

Q. How can researchers optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodology :

  • Prodrug design : Introduce phosphate groups at the NH₂ position to enhance aqueous solubility.
  • Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS to track degradation (t₁/₂ >30 min desirable).
  • LogP adjustment : Replace bromine with polar substituents (e.g., -OH) while maintaining activity via SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.